methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 4, a trifluoropropyl group at position 1, and a methyl ester group at position 3.
Preparation Methods
The synthesis of methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the iodine atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the trifluoropropyl group: This step involves the reaction of the pyrazole intermediate with a trifluoropropylating agent.
Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoropropyl group and iodine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate include:
Methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 4-fluoro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly affect its chemical reactivity and biological activity compared to its halogenated analogs.
Properties
IUPAC Name |
methyl 4-iodo-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3IN2O2/c1-16-7(15)6-5(12)4-14(13-6)3-2-8(9,10)11/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHKTHZCGHPWAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1I)CCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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